3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide
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Overview
Description
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with bromine, chlorine, and methyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide typically involves multi-step reactions. The initial step often includes the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve halogenation and alkylation reactions to introduce the bromine, chlorine, and methyl substituents. The final step involves the coupling of the two pyrazole rings through a propyl linker, forming the amide bond under specific reaction conditions such as the use of coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with manual synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides
Reduction: Formation of dehalogenated pyrazole derivatives
Substitution: Formation of substituted pyrazole derivatives with various functional groups
Scientific Research Applications
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, the compound may interact with cellular receptors, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)benzonitrile: Similar in structure but with a benzonitrile group instead of the propyl linker and second pyrazole ring.
4-bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole: Contains similar pyrazole rings but with different substituents and linkers.
Uniqueness
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide is unique due to its dual pyrazole ring structure with distinct halogen and methyl substitutions. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H21BrClN5O |
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Molecular Weight |
402.72 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C15H21BrClN5O/c1-10-13(16)9-21(19-10)8-5-14(23)18-6-4-7-22-12(3)15(17)11(2)20-22/h9H,4-8H2,1-3H3,(H,18,23) |
InChI Key |
RYUHPZJGJMKIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)CCN2C=C(C(=N2)C)Br)C)Cl |
Origin of Product |
United States |
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